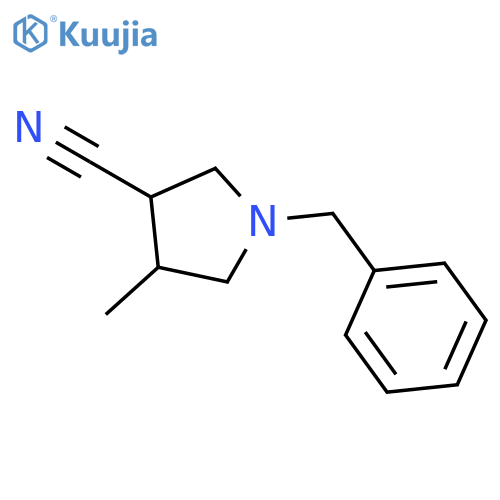Cas no 115687-24-6 (3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)

115687-24-6 structure
商品名:3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-
3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-
- 1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBONITRILE
- 1-benzyl-4-methylpyrrolidine-3-carbonitrile
- 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)
- SCHEMBL500736
- 3-Pyrrolidinecarbonitrile, 4-methyl-1-(phenylmethyl)-
- SNGFETKZDQWILI-UHFFFAOYSA-N
- MFCD05662779
- FT-0690972
- DTXSID40400328
- 115687-24-6
-
- MDL: MFCD05662779
- インチ: InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3
- InChIKey: SNGFETKZDQWILI-UHFFFAOYSA-N
- ほほえんだ: CC1CN(CC2C=CC=CC=2)CC1C#N
計算された属性
- せいみつぶんしりょう: 200.13100
- どういたいしつりょう: 200.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 27.03000
- LogP: 2.21598
3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB286436-1 g |
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile |
115687-24-6 | 1g |
€469.50 | 2023-04-26 | ||
| abcr | AB286436-1g |
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile; . |
115687-24-6 | 1g |
€469.50 | 2025-03-19 |
3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
115687-24-6 (3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-) 関連製品
- 10603-52-8(1-Benzylpyrrolidine-3-carbonitrile)
- 157528-56-8((R)-1-Benzylpyrrolidine-3-carbonitrile)
- 91820-96-1(1-Benzylpiperidine-3-carbonitrile)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:115687-24-6)3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-

清らかである:99%
はかる:1g
価格 ($):278.0